molecular formula C16H21BO6 B8228128 Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

Cat. No.: B8228128
M. Wt: 320.1 g/mol
InChI Key: NUTKVMPTPGGDJJ-UHFFFAOYSA-N
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Description

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an isophthalate moiety. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate typically involves the reaction of isophthalic acid derivatives with boronic esters. One common method is the esterification of isophthalic acid with methanol to form dimethyl isophthalate, followed by borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids/Alcohols: From oxidation.

    Carboxylic Acids: From hydrolysis.

Scientific Research Applications

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Catalysis: Utilized in catalytic processes, particularly in cross-coupling reactions.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate is unique due to its isophthalate backbone, which provides distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-10(13(18)20-5)9-11(12)14(19)21-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTKVMPTPGGDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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